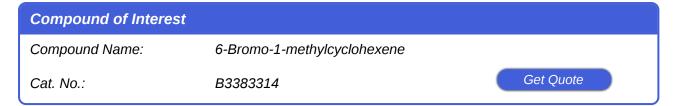


6-Bromo-1-methylcyclohexene CAS number and molecular structure

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An In-depth Technical Guide to 6-Bromo-1-methylcyclohexene

This technical guide provides comprehensive information on **6-Bromo-1-methylcyclohexene**, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, synthetic protocols, and key reactivity patterns.

Compound Identification and Structure

6-Bromo-1-methylcyclohexene is a halogenated cyclic alkene. Its structure consists of a cyclohexene ring with a methyl group at the C1 position and a bromine atom at the C6 (allylic) position.

The key identifiers and structural representations for **6-Bromo-1-methylcyclohexene** are summarized below.



Identifier	Value	Source
CAS Number	40648-23-5	[1][2][3]
Molecular Formula	C7H11Br	[4]
IUPAC Name	6-bromo-1-methylcyclohexene	[4]
Molecular Weight	175.07 g/mol	[4]
Canonical SMILES	CC1=CCCCC1Br	[4]
InChI	InChI=1S/C7H11Br/c1-6-4-2-3- 5-7(6)8/h4,7H,2-3,5H2,1H3	[4]
InChIKey	SWPQJEUVZUTALE- UHFFFAOYSA-N	[4]

Physicochemical Properties

This table outlines the key computed and experimental physicochemical properties of **6-Bromo-1-methylcyclohexene**.

Property	Value
Boiling Point	166.7°C at 760 mmHg
Density	1.325 g/cm ³
Flash Point	60.7°C
Refractive Index	1.513
Vapor Pressure	2.3±0.3 mmHg at 25°C (Predicted)
LogP	2.88010

Synthesis and Reactivity

The bromine atom in **6-bromo-1-methylcyclohexene** is located at an allylic position, which significantly influences its reactivity, particularly in nucleophilic substitution reactions.[1] This structural feature allows for mechanistic pathways such as SN1' and SN2'.[1]



Experimental Protocols

a) Synthesis via Allylic Bromination of 1-Methylcyclohexene

A primary method for synthesizing **6-Bromo-1-methylcyclohexene** is through the allylic bromination of 1-methylcyclohexene, often using N-Bromosuccinimide (NBS) and a radical initiator.[1] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[1]

Detailed Methodology:

- Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator (e.g., AIBN), to generate a bromine radical.
- Propagation Step 1 (Hydrogen Abstraction): The bromine radical abstracts an allylic hydrogen atom from 1-methylcyclohexene. This forms a resonance-stabilized allylic radical intermediate.[1]
- Propagation Step 2 (Bromine Transfer): The allylic radical reacts with a molecule of NBS to yield the allylic bromide product and a succinimidyl radical, which continues the chain reaction.
- Workup: Upon completion, the reaction mixture is typically filtered to remove succinimide.
 The filtrate is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
- Purification: The crude product, which may contain isomeric byproducts due to the different allylic positions, is purified using techniques like fractional distillation or column chromatography.
- b) Synthesis via Dehydrohalogenation of 1,2-Dibromo-1-methylcyclohexane

An alternative route involves a two-step process starting from 1-methylcyclohexene.[1]

Detailed Methodology:

• Bromination of the Alkene: Molecular bromine (Br2) is added across the double bond of 1-methylcyclohexene in an inert solvent (e.g., dichloromethane) to form 1,2-dibromo-1-



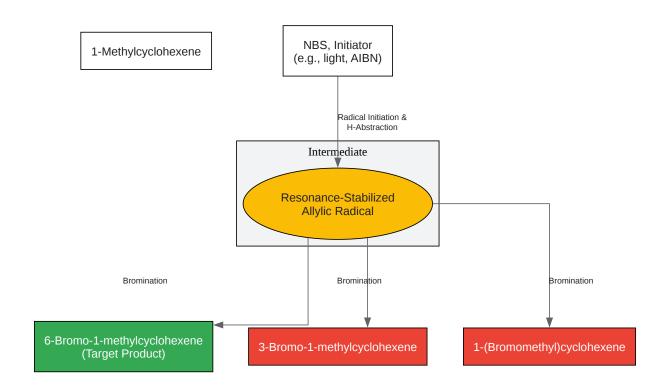
methylcyclohexane.[1] This reaction is a highly regioselective electrophilic addition.[1]

Base-Induced Elimination: The resulting vicinal dibromide is then treated with a base to
induce an elimination reaction (dehydrohalogenation), forming the desired 6-Bromo-1methylcyclohexene.[1] The choice of base and reaction conditions is critical to control the
regioselectivity of the elimination.

Visualized Synthesis Pathway

The following diagram illustrates the logical relationship in the synthesis of **6-Bromo-1-methylcyclohexene** and its isomers from **1-methylcyclohexene** via allylic bromination.





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Caption: Allylic bromination of 1-methylcyclohexene leads to a resonance-stabilized radical intermediate, resulting in a mixture of isomeric products.



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